

N-(2-Thienylmethyl)pyridin-2-amine CAS 140-19-2

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Compound of Interest

Compound Name: *N*-(2-Thienylmethyl)pyridin-2-amine

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An In-Depth Technical Guide to **N-(2-Thienylmethyl)pyridin-2-amine** (CAS 140-19-2): A Versatile Scaffold for Drug Discovery

Abstract

N-(2-Thienylmethyl)pyridin-2-amine, registered under CAS Number 140-19-2, is a heterocyclic secondary amine that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its molecular architecture, which combines a pyridine ring, a flexible methylene linker, and a thiophene moiety, presents a unique and valuable scaffold for chemical modification and library synthesis. This technical guide provides a comprehensive overview of the compound, intended for researchers, chemists, and drug development professionals. The document details its physicochemical properties, outlines a robust and detailed protocol for its synthesis via reductive amination, predicts its characteristic spectroscopic signatures for analytical verification, and explores its established role as a fragment molecule for creating novel therapeutic agents. By contextualizing its application with examples of biologically active derivatives, this guide serves as an authoritative resource for leveraging **N-(2-Thienylmethyl)pyridin-2-amine** in modern research endeavors.

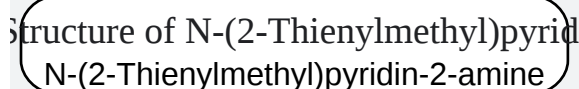
Introduction and Overview

N-(2-Thienylmethyl)pyridin-2-amine is a compound of significant interest due to its identity as a "fragment molecule"—a small, low-complexity compound that serves as a foundational

building block in fragment-based drug discovery (FBDD).[1][2] This approach utilizes such scaffolds for linking, expansion, and modification to design and screen novel drug candidates. [1][2] The structure features three key components amenable to chemical manipulation:

- A Pyridin-2-amine Core: This unit is a common motif in pharmacologically active molecules and provides hydrogen bond donors and acceptors, as well as sites for further substitution.
- A Thiophene Ring: As a bioisostere of a phenyl ring, the thiophene group offers a distinct electronic and steric profile while maintaining aromaticity, often improving metabolic stability or modulating target binding.
- A Secondary Amine Linker: The -NH- group provides a point of flexibility and a crucial hydrogen bond donor, while the adjacent methylene bridge allows for conformational adaptability, which is critical for optimizing interactions with biological targets.

This unique combination makes **N-(2-Thienylmethyl)pyridin-2-amine** a versatile starting point for developing libraries of compounds aimed at various therapeutic targets.



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Caption: Chemical structure of **N-(2-Thienylmethyl)pyridin-2-amine**.

Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in experimental settings. The key properties for **N-(2-Thienylmethyl)pyridin-2-amine** are summarized below.

Property	Value	Source
CAS Number	140-19-2	[3]
Molecular Formula	C ₁₀ H ₁₀ N ₂ S	[3]
Molecular Weight	190.27 g/mol	[3]
Melting Point	80-82 °C	[3]
Boiling Point	160-165 °C at 3 Torr	[3]
Appearance	Solid (form varies)	
Topological Polar Surface Area (TPSA)	53.2 Å ²	[4]
Rotatable Bond Count	2	[4]
Hydrogen Bond Acceptor Count	3	[4]
Hydrogen Bond Donor Count	1	[4]
XLogP3-AA (Lipophilicity)	2.4	[4]
Canonical SMILES	C1=CC=NC(=C1)NCC2=CC=CS2	[3]
InChIKey	SQJPDAQZMOQYLY-UHFFFAOYSA-N	[3]

Synthesis and Purification Protocol

The synthesis of N-substituted 2-aminopyridines is a well-established field in organic chemistry. [5][6] While multiple routes exist, one of the most reliable and widely used methods for preparing secondary amines like **N-(2-Thienylmethyl)pyridin-2-amine** is reductive amination. This strategy involves the reaction of an amine (2-aminopyridine) with an aldehyde (2-thiophenecarboxaldehyde) to form an intermediate imine, which is then reduced in situ to the target amine.

Causality in Method Selection: Reductive amination using a mild hydride reagent like sodium triacetoxyborohydride (STAB) is preferred over harsher reducing agents (e.g., NaBH_4 , $\text{H}_2/\text{Pd-C}$) for several reasons. STAB is selective for imines in the presence of aldehydes, preventing the undesired reduction of the starting aldehyde. The reaction can also be performed as a one-pot procedure under mild, acidic conditions, which is efficient and minimizes side reactions.

Detailed Experimental Protocol: Reductive Amination

Objective: To synthesize **N-(2-Thienylmethyl)pyridin-2-amine** from 2-aminopyridine and 2-thiophenecarboxaldehyde.

Materials:

- 2-Aminopyridine (1.0 eq)
- 2-Thiophenecarboxaldehyde (1.05 eq)
- Sodium triacetoxyborohydride (STAB) (1.5 eq)
- Acetic Acid (catalytic, ~2-3 drops)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Hexanes/Ethyl Acetate gradient)

Procedure:

- **Reaction Setup:** To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 eq) and anhydrous dichloromethane. Stir until the solid is fully dissolved.

- **Addition of Reactants:** Add 2-thiophenecarboxaldehyde (1.05 eq) to the solution, followed by a few drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.
- **Reduction:** Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 10 minutes. Note: The reaction may bubble slightly.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
- **Workup:** Quench the reaction by slowly adding saturated aqueous NaHCO_3 solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
- **Extraction:** Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
- **Washing and Drying:** Wash the combined organic layers with brine, then dry over anhydrous MgSO_4 or Na_2SO_4 .
- **Solvent Removal:** Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure **N-(2-Thienylmethyl)pyridin-2-amine**.

Caption: General workflow for the synthesis and purification of the title compound.

Spectroscopic and Analytical Characterization

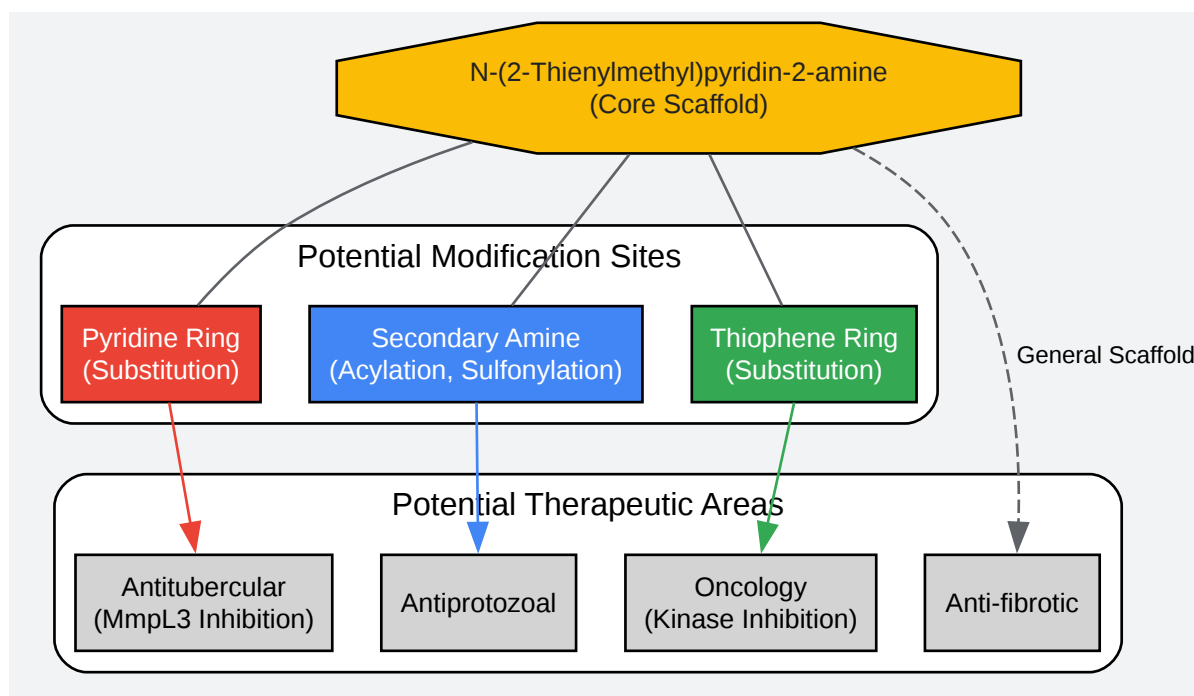
Structural confirmation is a critical step following synthesis. The following data represent the predicted spectroscopic signatures for **N-(2-Thienylmethyl)pyridin-2-amine**, based on its known structure and general principles of spectroscopic analysis.^{[7][8]}

Technique	Expected Signature
^1H NMR	~8.1 ppm (d, 1H): Pyridine H6 (adjacent to N).~7.4 ppm (ddd, 1H): Pyridine H4.~7.2-7.3 ppm (m, 1H): Thiophene H5.~6.9-7.0 ppm (m, 2H): Thiophene H3 & H4.~6.6 ppm (d, 1H): Pyridine H3.~6.5 ppm (t, 1H): Pyridine H5.~5.5-6.5 ppm (br s, 1H): Amine N-H (exchangeable with D ₂ O).~4.7 ppm (d, 2H): Methylene -CH ₂ -.
^{13}C NMR	~158 ppm: Pyridine C2 (attached to NH).~148 ppm: Pyridine C6.~142 ppm: Thiophene C2 (attached to CH ₂).~137 ppm: Pyridine C4.~127 ppm: Thiophene C5.~125 ppm: Thiophene C4.~124 ppm: Thiophene C3.~113 ppm: Pyridine C5.~108 ppm: Pyridine C3.~49 ppm: Methylene -CH ₂ -.
IR (cm ⁻¹)	~3400-3300: N-H stretch (secondary amine).~3100-3000: Aromatic C-H stretch.~2950-2850: Aliphatic C-H stretch (-CH ₂ -).~1600-1450: C=C and C=N aromatic ring stretches.
Mass Spec.	Molecular Ion (M ⁺): m/z 190.Key Fragments: m/z 97 (thienylmethyl cation), m/z 94 (aminopyridine radical cation), m/z 93 (pyridylaminy radical).

Applications in Medicinal Chemistry and Drug Discovery

The primary value of **N-(2-Thienylmethyl)pyridin-2-amine** lies in its utility as a versatile scaffold for generating novel compounds with therapeutic potential. Research on structurally related molecules has revealed promising biological activities, underscoring the potential of libraries derived from this core.

- **Antitubercular Agents:** Derivatives of pyridine-2-methylamine have been identified as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter protein essential for the viability of *M. tuberculosis*.^[9] This suggests that modifications of the **N-(2-Thienylmethyl)pyridin-2-amine** scaffold could yield novel antitubercular drug candidates.
- **Antiprotozoal Activity:** A closely related sulfonamide, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, demonstrated significant antileishmanial activity against *Leishmania donovani*, the parasite responsible for visceral leishmaniasis.^[10] The activity was linked to the promotion of a Th1-type immune response. This finding opens an avenue for developing derivatives of the title compound as treatments for parasitic diseases.
- **Kinase Inhibition:** The broader class of N-substituted pyridin-2-amines has been explored for various roles, including as potent and selective inhibitors of KDR kinase, a key receptor in angiogenesis.^[11] This highlights the potential for this scaffold to be adapted for oncology applications.



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Caption: Derivatization strategies and potential therapeutic applications.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be observed when handling **N-(2-Thienylmethyl)pyridin-2-amine**.

- Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[12]
- Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid direct contact with skin and eyes. After handling, wash hands thoroughly as recommended by precautionary statement P264.[13]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location away from incompatible materials. Keep away from direct sunlight and heat sources.[14]
- Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for chemical waste.[14]

Conclusion

N-(2-Thienylmethyl)pyridin-2-amine (CAS 140-19-2) is more than a simple chemical compound; it is a strategically designed scaffold with significant potential for drug discovery and medicinal chemistry. Its combination of pyridinyl, thienyl, and secondary amine functionalities provides a rich platform for synthetic elaboration. Supported by a straightforward and reliable synthesis protocol, this compound is an accessible and valuable tool for researchers aiming to develop novel therapeutics. The demonstrated biological activities of its close analogues in treating infectious diseases and cancer firmly establish it as a building block of high interest for future research.

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